molecular formula C16H15ClN2O5S B322709 N-{4-[(acetylamino)sulfonyl]phenyl}-2-(4-chlorophenoxy)acetamide

N-{4-[(acetylamino)sulfonyl]phenyl}-2-(4-chlorophenoxy)acetamide

Cat. No.: B322709
M. Wt: 382.8 g/mol
InChI Key: YMQKBFVCQUGPOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(acetylamino)sulfonyl]phenyl}-2-(4-chlorophenoxy)acetamide is an organic compound with potential applications in various scientific fields It is characterized by its complex structure, which includes an acetylsulfamoyl group, a phenyl ring, and a chlorophenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(acetylamino)sulfonyl]phenyl}-2-(4-chlorophenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the acetylsulfamoyl group: This step involves the reaction of aniline with acetic anhydride and sulfuric acid to form N-acetylsulfanilamide.

    Introduction of the chlorophenoxy group: The next step involves the reaction of N-acetylsulfanilamide with 4-chlorophenol in the presence of a base such as sodium hydroxide to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(acetylamino)sulfonyl]phenyl}-2-(4-chlorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the acetylsulfamoyl group to an amine group.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{4-[(acetylamino)sulfonyl]phenyl}-2-(4-chlorophenoxy)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{4-[(acetylamino)sulfonyl]phenyl}-2-(4-chlorophenoxy)acetamide involves its interaction with specific molecular targets. The acetylsulfamoyl group can interact with enzymes, potentially inhibiting their activity. The chlorophenoxy group may enhance the compound’s binding affinity to certain proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(aminosulfonyl)phenyl]-2-(4-chlorophenoxy)acetamide
  • N-[4-(methylsulfamoyl)phenyl]-2-(4-chlorophenoxy)acetamide
  • N-[4-(ethylsulfamoyl)phenyl]-2-(4-chlorophenoxy)acetamide

Uniqueness

N-{4-[(acetylamino)sulfonyl]phenyl}-2-(4-chlorophenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the acetylsulfamoyl group enhances its potential as an enzyme inhibitor, while the chlorophenoxy group provides additional binding interactions.

Properties

Molecular Formula

C16H15ClN2O5S

Molecular Weight

382.8 g/mol

IUPAC Name

N-[4-(acetylsulfamoyl)phenyl]-2-(4-chlorophenoxy)acetamide

InChI

InChI=1S/C16H15ClN2O5S/c1-11(20)19-25(22,23)15-8-4-13(5-9-15)18-16(21)10-24-14-6-2-12(17)3-7-14/h2-9H,10H2,1H3,(H,18,21)(H,19,20)

InChI Key

YMQKBFVCQUGPOX-UHFFFAOYSA-N

SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl

Origin of Product

United States

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